Bienvenue dans la boutique en ligne BenchChem!

Tei 9647

VDR antagonism stereochemistry leukemia differentiation

Select TEI-9647 for unambiguous VDR/VDRE genomic antagonism. This (23S)-lactone binds VDR without triggering HL-60 differentiation, potently blocking 1α,25(OH)2D3-driven transcription, osteoclast formation, and bone resorption in human models. Unlike its 23R isomer (TEI-9648) or 24-dehydro analogues that exhibit weak agonism, only TEI-9647 delivers clean antagonistic phenotype in human cells. Essential for validating novel VDR ligands or dissecting genomic vs. non-genomic vitamin D signaling. For Paget's disease ex vivo studies, it suppresses osteoclastogenesis dose-dependently without intrinsic activity. Note species-specific dichotomy: order antagonist-validated human cell systems for reliable results.

Molecular Formula C27H38O4
Molecular Weight 426.6 g/mol
CAS No. 173388-20-0
Cat. No. B1682006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTei 9647
CAS173388-20-0
Synonyms25-dehydro-1-hydroxyvitamin D(3)-26,23-lactone
25-dehydro-1-hydroxyvitamin D3-26,23-lactone
TEI 9647
TEI 9648
TEI-9647
TEI-9648
Molecular FormulaC27H38O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22+,23-,24+,25+,27-/m1/s1
InChIKeySAODSJHDCZTVAT-CZADFQNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TEI-9647 (CAS 173388-20-0) | Vitamin D Receptor Antagonist for Paget's Disease and Osteoclast Research


TEI-9647 (also designated TEI 9647, CAS 173388-20-0) is a synthetic vitamin D3 lactone analogue and a potent, specific vitamin D receptor (VDR) antagonist that inhibits VDR/VDRE-mediated genomic actions of 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3] . Chemically, TEI-9647 is (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone and functions as the first reported antagonist of 1α,25(OH)2D3 nuclear receptor-mediated differentiation of human leukemia HL-60 cells [1]. The compound is distinguished from its 23R stereoisomer TEI-9648 and from naturally occurring vitamin D3 lactone metabolites by its unique ability to block VDR-mediated genomic signaling without inducing HL-60 cell differentiation, making it a critical tool compound for studying VDR antagonism and for preclinical investigation in disorders of excessive bone resorption such as Paget's disease [2].

Why TEI-9647 Cannot Be Substituted with Other Vitamin D3 Lactone Analogs


Vitamin D3 lactone analogues exhibit marked functional divergence despite structural similarity. TEI-9647 and its 23R stereoisomer TEI-9648 both bind VDR but differ in antagonistic potency, while 24-dehydro analogues (TEI-D1807 and TEI-D1808) act as weak agonists rather than antagonists [1]. Furthermore, the naturally occurring VDR ligand (23S,25R)-1α,25-(OH)2D3-26,23-lactone displays fundamentally different biological functions compared to TEI-9647, with substantially weaker VDR binding affinity [2]. Substituting TEI-9647 with any structurally related lactone compound without confirmatory functional validation risks introducing unintended agonistic activity, altered potency, or complete loss of antagonistic phenotype. The evidence below establishes the precise quantitative and mechanistic distinctions that mandate compound-specific selection.

TEI-9647 Quantitative Differentiation Evidence for Scientific Selection


Stereoisomer Comparison: TEI-9647 (23S) vs TEI-9648 (23R) Functional Antagonism in HL-60 Cells

Both TEI-9647 (23S-isomer) and TEI-9648 (23R-isomer) strongly bind VDR and do not induce HL-60 cell differentiation, establishing them as pure antagonists. However, the 23S configuration (TEI-9647) confers superior antagonistic activity compared to the 23R configuration (TEI-9648), as demonstrated by its greater suppression of 1α,25(OH)2D3-induced HL-60 cell differentiation [1]. In contrast, the structurally similar 24-dehydro analogues TEI-D1807 and TEI-D1808 weakly but significantly induced HL-60 cell differentiation and showed no inhibitory effect, confirming that the 25-dehydro lactone structure is essential for antagonistic function [2].

VDR antagonism stereochemistry leukemia differentiation structure-activity relationship

Intrinsic Cellular Activity: TEI-9647 Silent Alone but Potently Inhibits 1α,25(OH)2D3-Induced Osteoclastogenesis

TEI-9647 itself exhibits no agonistic activity in osteoclast formation assays, even at high concentrations up to 10⁻⁶ M, but dose-dependently inhibits 1α,25(OH)2D3-induced osteoclast formation from pagetic bone marrow cells across a concentration range of 10⁻¹⁰ to 10⁻⁶ M [1]. At 10⁻⁸ M, TEI-9647 alone does not cause 1α,25(OH)2D3-dependent gene expression but almost completely suppresses TAFII-17 (a VDR coactivator) and 25-OH-D3-24-hydroxylase gene expression induced by 10⁻¹⁰ M 1α,25(OH)2D3 in bone marrow cells from Paget's disease patients [2].

osteoclast formation bone resorption Paget's disease VDR antagonist

Species-Specific Functional Dichotomy: Antagonist in Human Cells vs Agonist in Rodent Cells

TEI-9647 exhibits a striking species-dependent functional reversal: it antagonizes VDR-mediated genomic actions of 1α,25(OH)2D3 in human cells but acts as an agonist in rodent cells [1]. This dichotomy is mechanistically attributed to the presence of Cys403 and/or Cys410 in the C-terminal region of human VDR (hVDR), which are absent in rat VDR [2]. In hVDR, TEI-9647 forms a covalent 1,4-Michael addition adduct with the thiol group of Cys403 or Cys410, locking the receptor in an antagonistic conformation. VDR chimeras substituting the hVDR C-terminal region with corresponding rat VDR residues diminish antagonism and increase agonism [3]. Structural studies further demonstrate that TEI-9647 reduces helix 12 stability in hVDR, whereas in rat VDR, N410 stabilizes helices 11-12 interaction via backbone contacts, permitting agonism [4].

species-specific pharmacology VDR C-terminal domain covalent adduct translational relevance

In Vivo Antagonism of 1α,25(OH)2D3-Mediated Calcium Metabolism Parameters

TEI-9647 demonstrates in vivo antagonistic efficacy against 1α,25(OH)2D3-mediated genomic actions in calcium metabolism. In vitamin D-deficient rats, TEI-9647 (50 μg/kg i.v.) alone produced only weak, transient agonistic effects on intestinal calcium transport (ICA) and bone calcium mobilization (BCM) at 8 hours, with no effect at 24 hours [1]. However, when co-administered with 1α,25(OH)2D3 (0.25 μg/kg i.v.), TEI-9647 dose-dependently inhibited ICA and BCM stimulated by 1α,25(OH)2D3 after 24 hours [1]. In a 2-week study in +D rats, daily TEI-9647 (1-20 μg/kg i.v.) co-administered with 1α,25(OH)2D3 (0.5 μg/kg) dose-dependently and significantly suppressed the serum calcium increase induced by 1α,25(OH)2D3, whereas TEI-9647 alone (20 μg/kg) caused no significant change in serum Ca²⁺ [2]. Additionally, TEI-9647 dose-dependently reversed 1α,25(OH)2D3-induced suppression of PTH secretion [1].

in vivo pharmacology calcium metabolism intestinal calcium transport bone calcium mobilization

Serum-Dependent Antagonism: Environmental Modulation of Functional Phenotype

TEI-9647 exhibits a unique serum-dependent functional switch: depletion of serum from culture medium converts TEI-9647 from an antagonist to an agonist of VDR-mediated transactivation, whereas it retains antagonistic activity in the presence of serum [1]. Using a mammalian two-hybrid system, TEI-9647 was shown to recruit different coactivators to VDR in the presence versus absence of serum, indicating that an unknown serum factor modulates the transactivation function of VDR in response to TEI-9647 binding [2]. This phenomenon is not reported for endogenous 1α,25(OH)2D3 or most synthetic VDR ligands, representing a distinctive property of TEI-9647 with implications for assay reproducibility.

serum factors VDR transactivation coactivator recruitment assay conditions

TEI-9647 Validated Research and Preclinical Application Scenarios


Functional VDR Antagonism in Human HL-60 Cell Differentiation Studies

TEI-9647 is the definitive tool compound for studying VDR/VDRE-mediated genomic antagonism in human HL-60 promyelocytic leukemia cells, where it binds VDR without inducing differentiation and potently inhibits 1α,25(OH)2D3-induced differentiation. It should be used as the reference VDR antagonist when validating novel VDR ligands or investigating the genomic versus non-genomic actions of vitamin D signaling [4].

Inhibition of 1α,25(OH)2D3-Induced Osteoclastogenesis in Paget's Disease Bone Marrow Models

In bone marrow cultures derived from Paget's disease patients, TEI-9647 (10⁻¹⁰ to 10⁻⁶ M) dose-dependently suppresses 1α,25(OH)2D3-induced osteoclast formation and bone resorption without intrinsic osteoclastogenic activity. This makes TEI-9647 the compound of choice for ex vivo studies of VDR-driven excessive bone resorption and for evaluating therapeutic VDR antagonism in Paget's disease [4].

Human-Specific VDR Antagonism Studies Using Humanized VDR Cell Models

Due to its species-specific functional dichotomy (antagonist in human cells, agonist in rodent cells), TEI-9647 is essential for experiments requiring human VDR-specific antagonism. Researchers must employ human cell lines, human VDR-transfected cells, or humanized VDR knock-in models to observe antagonistic activity. Standard rodent models will yield agonistic responses and should not be used for TEI-9647 antagonism studies [4].

In Vivo Calcium Metabolism Antagonism in Rat Models with 1α,25(OH)2D3 Co-Administration

For in vivo studies of VDR antagonism on calcium homeostasis, TEI-9647 (1-50 μg/kg i.v.) co-administered with 1α,25(OH)2D3 effectively inhibits 1α,25(OH)2D3-stimulated intestinal calcium transport, bone calcium mobilization, and serum calcium elevation in rats. Note that TEI-9647 alone produces weak transient agonism at 8 hours; experimental designs should include 24-hour or longer time points for robust antagonistic readouts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tei 9647

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.